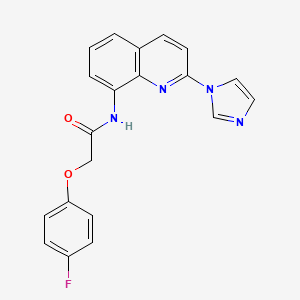
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(4-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C20H15FN4O2 and its molecular weight is 362.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
The compound features a quinoline core substituted with an imidazole ring and a phenoxy acetamide group. Its synthesis typically involves multi-step organic reactions, including:
- Formation of the Quinoline Core : Utilizing methods such as Skraup or Friedländer synthesis.
- Introduction of the Imidazole Ring : Via condensation reactions.
- Attachment of the Phenoxy Group : Through coupling reactions.
- Final Acetamide Formation : Using acetic anhydride or acetyl chloride.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance, derivatives of imidazole have been reported to possess antifungal activity against Candida albicans with minimum inhibitory concentrations (MICs) as low as 1.7 µg/mL .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Fluconazole | 8 | Candida albicans |
| This compound | TBD | TBD |
Anticancer Activity
The compound is also being investigated for its anticancer properties. Studies suggest that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, imidazole derivatives have demonstrated effectiveness in inhibiting tumor growth in various cancer cell lines .
Case Study: Anticancer Effects
A study on related imidazole derivatives showed significant inhibition of cell proliferation in gastric cancer cell lines, suggesting potential therapeutic applications for this compound .
The biological activity of this compound may be attributed to several mechanisms:
- Interaction with Cellular Targets : The imidazole moiety may interact with cellular membranes or specific enzymes.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Inhibition of Key Enzymes : Potential inhibition of enzymes critical for microbial survival or cancer cell proliferation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the quinoline and imidazole rings can significantly affect biological activity. For instance, substituting different functional groups can enhance potency against specific pathogens or cancer types.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Increased antimicrobial activity |
| Variations in acetamide group | Enhanced anticancer properties |
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-imidazol-1-ylquinolin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c21-15-5-7-16(8-6-15)27-12-19(26)23-17-3-1-2-14-4-9-18(24-20(14)17)25-11-10-22-13-25/h1-11,13H,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJXIGXGKRRHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)COC3=CC=C(C=C3)F)N=C(C=C2)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














